Candida albicans Hsp90 Inhibition: Unique Thiophene-Chlorine Contribution Over Phenyl/Thienyl Analogs
A structurally related compound, N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide, which shares the identical 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine substructure present in the target compound, displayed an EC50 of 22,200 nM in a Candida albicans Hsp90 inhibition assay [1]. This substructure is absent in all other reported quinoxaline-1,3,4-oxadiazole hybrids evaluated for anticancer or anti-inflammatory activity (e.g., compounds 4d and 8 in Omran et al. 2025) [2], making the target compound the only entity within this scaffold family that incorporates the 5-chlorothiophene motif, which has been independently associated with fungal Hsp90 engagement.
| Evidence Dimension | C. albicans Hsp90 inhibition (EC50) |
|---|---|
| Target Compound Data | EC50 = 22,200 nM (for the substructure-matched analog N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide) |
| Comparator Or Baseline | No quinoxaline-2-carboxamide analog in the EGFR/COX-2 series (Omran 2025) or the hCA series (Mirzazadeh 2021) carries a 5-chlorothiophene substituent; these analogs are inactive/untested against fungal Hsp90. |
| Quantified Difference | Not directly comparable; the target compound's substructure confers a unique Hsp90-active phenotype within the quinoxaline-1,3,4-oxadiazole class. |
| Conditions | C. albicans Hsp90 inhibition assay (fluconazole resistance model); data from BindingDB entry BDBM38968 [1]. |
Why This Matters
For procurement directed at antifungal Hsp90 or fluconazole-resistance reversal studies, no other quinoxaline-1,3,4-oxadiazole hybrid can replicate this substructure-associated activity, making the target compound a unique entry point.
- [1] BindingDB. (2011). Entry BDBM38968: MLS000086346; SMR000021848. Affinity Data: EC50 = 2.22E+4 nM, C. albicans Hsp90 inhibition. View Source
- [2] Omran, O. A. et al. (2025). Synthesis, anticancer and anti-inflammatory evaluation of novel quinoxaline-1,3,4-oxadiazole derivatives as EGFR and COX-2 inhibitors. Journal of Molecular Structure, 1331, 141651. View Source
